3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride
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Overview
Description
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is a chemical compound known for its unique structure and reactivity. It contains trifluoromethyl groups, a phenylsulfanyl group, and a propanoyl chloride moiety, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride typically involves the reaction of 3,3,3-trifluoropropene with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride involves its reactivity with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, leading to the inhibition or modification of enzyme activity. The propanoyl chloride moiety is reactive towards nucleophiles, facilitating the formation of covalent adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(phenylsulfanyl)propanoyl chloride: Lacks the additional trifluoromethyl group, resulting in different reactivity and properties.
2-(Phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Similar structure but without the trifluoromethyl group at the 3-position.
3,3,3-Trifluoro-2-(methylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Contains a methylsulfanyl group instead of a phenylsulfanyl group, affecting its chemical behavior.
Uniqueness
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is unique due to the presence of both trifluoromethyl and phenylsulfanyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for designing molecules with specific properties and functions.
Properties
CAS No. |
69162-16-9 |
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Molecular Formula |
C10H5ClF6OS |
Molecular Weight |
322.65 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-phenylsulfanyl-2-(trifluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C10H5ClF6OS/c11-7(18)8(9(12,13)14,10(15,16)17)19-6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZUILCDDGQRCACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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